6,7-Dimethylquinoxalin-2(1H)-one

Description

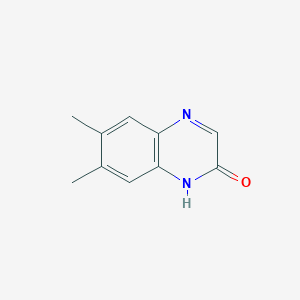

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-3-8-9(4-7(6)2)12-10(13)5-11-8/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHOLYSXLHTIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564619 | |

| Record name | 6,7-Dimethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28082-82-8 | |

| Record name | 6,7-Dimethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinoxalinone Core in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of 6,7-Dimethylquinoxalin-2(1H)-one

The quinoxalinone scaffold is a privileged heterocyclic system that forms the structural core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] These bicyclic aromatic compounds, featuring a benzene ring fused to a pyrazinone ring, exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties.[3][4][5][6] Their utility also extends to materials science, where their unique photophysical properties are harnessed for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.[7]

This guide focuses specifically on This compound , a key derivative whose chemical characteristics make it a valuable intermediate and a subject of study in its own right. We will provide a comprehensive overview of its synthesis, physicochemical properties, spectral signature, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis: Building the Quinoxalinone Framework

The most direct and widely employed method for synthesizing the quinoxalin-2(1H)-one core is the condensation reaction between an appropriately substituted o-phenylenediamine and an α-keto acid or its ester. For the target molecule, this compound, this involves the cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with a glyoxylic acid derivative.

The causality behind this experimental design is rooted in fundamental organic chemistry principles. The o-phenylenediamine provides two adjacent nucleophilic amine groups. The α-keto acid provides two electrophilic carbonyl centers (the ketone and the carboxylic acid). The reaction proceeds via an initial nucleophilic attack of one amine onto the keto-carbonyl, forming a hemiaminal which dehydrates to an imine. Subsequent intramolecular cyclization occurs as the second amine attacks the carboxylic acid (or ester) carbonyl, followed by dehydration to form the stable, six-membered pyrazinone ring.

Experimental Protocol: Synthesis from 4,5-Dimethyl-1,2-phenylenediamine

This protocol describes a representative procedure for the synthesis of this compound.

Step 1: Reactant Preparation

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

Step 2: Addition of Keto-Acid

-

To this solution, add ethyl glyoxalate or an aqueous solution of glyoxylic acid (1.1 equivalents). The slight excess ensures the complete consumption of the diamine starting material.

Step 3: Reaction Condition

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for both the initial condensation and the subsequent dehydration and cyclization steps.

Step 4: Isolation and Purification

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield this compound as a pure solid.

Workflow Visualization

Caption: Synthetic route for this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, purification, and use in subsequent reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂O | [8][9] |

| Molecular Weight | 174.20 g/mol | [7][8] |

| CAS Number | 28082-82-8 | [8][9] |

| Appearance | Solid powder | |

| IUPAC Name | 6,7-dimethyl-1H-quinoxalin-2-one | [8] |

| Synonyms | 2-Hydroxy-6,7-dimethylquinoxaline | [8][9] |

| Storage | 2-8°C, sealed, dry | [7] |

Spectral Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. The following sections detail the expected spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule.

-

NH Proton: A broad singlet is expected in the downfield region (δ 11.5-12.5 ppm), characteristic of a lactam N-H proton. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

-

Aromatic Protons (H-5, H-8): Two singlets are anticipated in the aromatic region (δ 7.0-7.8 ppm). These protons appear as singlets because they have no adjacent proton neighbors for coupling.

-

Vinyl Proton (H-3): A singlet for the proton at the C3 position is expected around δ 8.0-8.5 ppm.

-

Methyl Protons (C6-CH₃, C7-CH₃): Two distinct singlets, each integrating to 3H, will appear in the upfield region (δ 2.2-2.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the chemical environment of each carbon atom.

-

Carbonyl Carbon (C=O): The lactam carbonyl carbon will produce a signal in the highly deshielded region of the spectrum, typically around δ 155-165 ppm.

-

Aromatic and Vinyl Carbons: Multiple signals will be present in the δ 115-150 ppm range, corresponding to the eight carbons of the bicyclic ring system.

-

Methyl Carbons: The two methyl carbons will give rise to signals in the aliphatic region, typically around δ 19-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10]

-

N-H Stretch: A broad absorption band between 3200-3400 cm⁻¹ indicates the presence of the N-H group involved in hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ is the characteristic signal for the amide (lactam) carbonyl group.[11]

-

C=N/C=C Stretches: Absorptions in the 1500-1620 cm⁻¹ region correspond to the stretching vibrations of the C=N and C=C bonds within the aromatic system.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The electron ionization (EI-MS) spectrum will show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (174.2).

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its functional groups and the aromatic system.

Lactam-Lactim Tautomerism

This compound exists in a tautomeric equilibrium with its lactim form, 6,7-dimethylquinoxalin-2-ol. The lactam form is overwhelmingly predominant under normal conditions due to the greater stability of the amide functional group. However, the presence of the lactim tautomer is key to understanding some of its reactivity, particularly O-alkylation under specific conditions.

Caption: Lactam-Lactim tautomerism of the quinoxalinone core.

Reactivity at the N1-Position

The N-H proton is weakly acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation reactions. This provides a straightforward method for introducing a wide variety of substituents at the N1 position, a common strategy in drug discovery to modulate solubility and biological activity.[12]

Reactivity at the C3-Position

The C3 position of the quinoxalinone ring is another key site for functionalization. It can be activated for various transformations:

-

Halogenation: Reaction with reagents like POCl₃ or PBr₃ can convert the C2-carbonyl into a halide and introduce a halogen at the C3 position, creating a versatile intermediate for cross-coupling reactions.

-

Direct C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of the C3 C-H bond.[1][2] Methods involving photoredox catalysis or transition-metal catalysis allow for the introduction of alkyl, aryl, and other groups without pre-functionalization, offering a more atom-economical approach.[13][14]

Applications in Research and Drug Development

This compound serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. The quinoxalinone core is a well-established pharmacophore, and modifications based on this specific scaffold have led to the discovery of potent bioactive agents.

-

Antimicrobial Agents: Novel derivatives synthesized from this compound have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[3][4] These compounds have been shown to target essential bacterial enzymes like DNA gyrase, presenting a promising avenue for developing new antibiotics.[3][4]

-

Enzyme Inhibitors: The quinoxalinone structure is a key component in the design of various enzyme inhibitors. For instance, derivatives have been developed as potent inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes.[5][15][16] The dimethyl substitution pattern can influence binding affinity and selectivity within the enzyme's active site.

-

Synthetic Intermediate: Beyond its direct biological applications, it is a valuable intermediate for synthesizing a diverse library of heterocyclic compounds for screening in drug discovery programs.[7]

Conclusion

This compound is a heterocyclic compound of significant chemical interest. Its straightforward synthesis, well-defined spectral characteristics, and versatile reactivity at multiple positions make it an important tool for synthetic and medicinal chemists. The proven track record of the quinoxalinone scaffold in biologically active compounds ensures that this particular derivative will continue to be a valuable platform for the design and discovery of novel therapeutics and functional materials.

References

- An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. ChemMedChem.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry.

- An Efficient Synthesis of Quinoxalinone Derivatives as Potent Inhibitors of Aldose Reductase. ChemMedChem.

-

Synthesis of quinoxalinones. Organic Chemistry Portal. Available from: [Link]

-

Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Bioorganic Chemistry. Available from: [Link]

-

Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters. Available from: [Link]

-

Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. ResearchGate. Available from: [Link]

-

An efficient approach to 6, 7-disubstituted-1H-quinoxalin-2-ones. ResearchGate. Available from: [Link]

-

Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure. Available from: [Link]

-

ChemInform Abstract: Preparation of 3-Substituted 6,7-Dimethoxyquinoxalin-2(1H)-ones and Studies of Their Potential as Fluoroionophores. ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. Available from: [Link]

-

Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. Bioorganic Chemistry. Available from: [Link]

-

6,7-Dimethyl-2,3-diphenylquinoxaline. PubChem. Available from: [Link]

-

6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. Available from: [Link]

-

1,2,3,4-Tetrahydroquinoxalin-2,3-dione, 1-ribityl-6,7-dimethyl-. PubChem. Available from: [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. PHARMANEST. Available from: [Link]

-

Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors. Future Medicinal Chemistry. Available from: [Link]

-

Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. MDPI. Available from: [Link]

-

Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temperature Under Air. Organic Syntheses. Available from: [Link]

-

6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one. Acta Crystallographica Section E. Available from: [Link]

-

Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. Available from: [Link]

-

Visible-Light-Promoted Deoxygenative Alkylation of Quinoxalin-2(1H)-ones with Activated Alcohols. The Journal of Organic Chemistry. Available from: [Link]

-

Infrared (IR) Spectroscopy. Chemistry LibreTexts. Available from: [Link]

-

Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. Molecules. Available from: [Link]

-

This compound. MySkinRecipes. Available from: [Link]

-

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. Available from: [Link]

-

3,7-Dimethylquinoxalin-2-(1H)-one for inhibition of acid corrosion of carbon steel. ResearchGate. Available from: [Link]

-

2(1H)-Quinoxalinone, 3-methyl-. NIST WebBook. Available from: [Link]

-

Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 6,7-DIMETHYL-2(1H)-QUINOXALINONE | 28082-82-8 [amp.chemicalbook.com]

- 10. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 13. Quinoxalinone synthesis [organic-chemistry.org]

- 14. Visible-Light-Promoted Deoxygenative Alkylation of Quinoxalin-2(1 H)-ones with Activated Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Efficient Synthesis of Quinoxalinone Derivatives as Potent Inhibitors of Aldose Reductase - Beijing Institute of Technology [pure.bit.edu.cn]

Structure Elucidation of 6,7-Dimethylquinoxalin-2(1H)-one: A Multi-Technique Spectroscopic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxalin-2(1H)-one derivatives are a cornerstone in medicinal chemistry, forming the structural core of molecules with a wide array of pharmacological activities, including anticancer and antibacterial properties.[1] The precise determination of their molecular structure is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and advancing drug development programs. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of 6,7-dimethylquinoxalin-2(1H)-one. By synergistically employing Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, we present a self-validating workflow that ensures the highest degree of scientific integrity and confidence in the final structural assignment.

The Strategic Imperative: Beyond a Single Spectrum

Relying on a single analytical technique for structure determination is fraught with ambiguity. A molecular formula from mass spectrometry does not define isomerism, and a proton NMR spectrum can often be interpreted in multiple ways for polysubstituted aromatic systems. The robust strategy detailed herein is built on the principle of orthogonal verification, where each technique provides a unique and complementary piece of the structural puzzle. The convergence of data from mass spectrometry, NMR, and vibrational and electronic spectroscopy creates a network of evidence that collectively points to a single, verifiable structure.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Causality: The first step in any structure elucidation is to determine the molecular weight and, ideally, the molecular formula of the analyte. High-Resolution Mass Spectrometry (HRMS) is paramount for this task, providing the elemental composition with high precision, which serves as a fundamental check for all subsequent spectroscopic interpretations.

Expected Results for this compound (C₁₀H₁₀N₂O):

-

Molecular Weight: 174.20 g/mol

-

HRMS (EI+): The calculated m/z for the molecular ion [M]⁺• would be 174.0793. The experimentally observed value must fall within a narrow tolerance (typically < 5 ppm) of this calculated mass.

-

Fragmentation Pattern: Electron Ionization (EI) is expected to induce characteristic fragmentation. Key predicted fragments include losses of CO (m/z 146), CH₃ (m/z 159), and potentially HCN, which are diagnostic for related heterocyclic systems.[2]

| Ion | Predicted m/z | Interpretation |

| [M]⁺• | 174.08 | Molecular Ion |

| [M - CH₃]⁺ | 159.06 | Loss of a methyl radical |

| [M - CO]⁺• | 146.09 | Loss of neutral carbon monoxide |

| [M - HCN]⁺• | 147.08 | Loss of neutral hydrogen cyanide |

Table 1: Predicted key fragments in the EI mass spectrum.

Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Injection: Inject 1 µL of the solution into the GC-MS system.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program (e.g., ramp from 100°C to 280°C at 10°C/min) to ensure separation from any residual impurities or solvent.

-

MS Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Use a standard electron ionization energy of 70 eV.[3]

-

Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum to determine the molecular ion peak and compare the fragmentation pattern with predicted pathways.

NMR Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an intricate map of the carbon-hydrogen framework.[4]

¹H NMR Spectroscopy: Proton Environment Mapping

Causality: ¹H NMR reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling), allowing for the initial assembly of molecular fragments.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

~12.0 ppm (s, 1H): A broad singlet corresponding to the N1-H proton of the lactam. Its chemical shift is concentration-dependent and the proton is D₂O exchangeable.

-

~7.8-8.0 ppm (s, 1H): A singlet for the C3-H proton on the pyrazinone ring. The lack of coupling is a key identifier.

-

~7.5 ppm (s, 1H): A singlet for the C5-H aromatic proton.

-

~7.3 ppm (s, 1H): A singlet for the C8-H aromatic proton. The singlet nature of the two aromatic protons is the most telling feature, strongly suggesting they do not have adjacent proton neighbors.

-

~2.3 ppm (s, 6H): A singlet integrating to six protons, representing the two magnetically equivalent methyl groups (C6-CH₃ and C7-CH₃).

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality: Proton-decoupled ¹³C NMR shows a signal for each unique carbon atom, providing a direct count of the carbon environments and initial information on their nature (alkene, aromatic, carbonyl) based on chemical shift.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):

-

~155 ppm: C2 (Carbonyl carbon, C=O).[5]

-

~150 ppm: C8a (Quaternary carbon).

-

~135-140 ppm: C6 and C7 (Aromatic carbons attached to methyl groups).

-

~130-135 ppm: C3 (Vinyl carbon, C-H).

-

~128 ppm: C4a (Quaternary carbon).

-

~115-120 ppm: C5 and C8 (Aromatic carbons, C-H).

-

~20 ppm: C6-CH₃ and C7-CH₃ (Methyl carbons).

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Correlations |

| N1-H | ~12.0 (s, 1H) | - | HMBC to C2, C8a |

| C2 | - | ~155 | HMBC from N1-H, C3-H |

| C3-H | ~7.9 (s, 1H) | ~132 | HMBC to C2, C4a |

| C4a | - | ~128 | HMBC from C3-H, C5-H |

| C5-H | ~7.5 (s, 1H) | ~118 | HMBC to C4a, C7, C8a |

| C6 | - | ~138 | HMBC from C6-CH₃, C5-H, C8-H |

| C6-CH₃ | ~2.3 (s, 3H) | ~20 | HMBC to C5, C6, C7 |

| C7 | - | ~138 | HMBC from C7-CH₃, C5-H, C8-H |

| C7-CH₃ | ~2.3 (s, 3H) | ~20 | HMBC to C6, C7, C8 |

| C8-H | ~7.3 (s, 1H) | ~116 | HMBC to C6, C7, C4a |

| C8a | - | ~150 | HMBC from N1-H, C5-H, C8-H |

Table 2: Summary of predicted NMR assignments and key HMBC correlations.

2D NMR: Connecting the Dots

Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect. COSY identifies neighboring protons, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) C-H correlations, which are indispensable for connecting fragments across quaternary carbons and heteroatoms.[6][7]

-

COSY (Correlation Spectroscopy): For this specific molecule, no cross-peaks are expected between the aromatic and vinyl protons, as they are all singlets. This lack of correlation is itself a crucial piece of evidence confirming their isolation from other protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in Table 2 (e.g., the proton at ~7.5 ppm is attached to the carbon at ~118 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the substitution pattern. The following correlations are critical:

-

The protons of the methyl groups (~2.3 ppm) must show correlations to the C6 and C7 carbons, confirming their attachment.

-

Crucially, the methyl protons should also show correlations to the adjacent C5 and C8 carbons, locking the methyl groups into the 6 and 7 positions.

-

The C5-H proton should show a correlation to the quaternary C4a, and the C8-H proton should also show a correlation to C4a, defining the benzene ring's fusion to the pyrazinone ring.

-

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.[4]

-

1D ¹H Acquisition: Acquire a standard ¹H spectrum (e.g., using a 30° pulse) with 16-32 scans.

-

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, 1024 or more scans may be required for a good signal-to-noise ratio.[4]

-

2D Acquisition: Using standard instrument pulse programs, acquire COSY, HSQC, and HMBC spectra. The HMBC is often optimized for a long-range coupling constant of ~8 Hz, which is typical for 2-3 bond correlations in aromatic systems.[6]

-

Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Caption: Key HMBC correlations confirming the molecular framework.

Vibrational and Electronic Spectroscopy

FTIR Spectroscopy: Functional Group Fingerprinting

Causality: FTIR spectroscopy probes the vibrational modes of molecules, providing a rapid and definitive way to confirm the presence of key functional groups. For this compound, this allows for the verification of the amide C=O and N-H groups, as well as the aromatic system.

Expected Characteristic Absorptions (KBr pellet):

-

3200-3050 cm⁻¹: N-H stretching vibration of the lactam.[5]

-

3050-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

-

~1670 cm⁻¹: A strong C=O stretching band, characteristic of the amide (lactam) group.[5]

-

~1615 cm⁻¹: C=N stretching vibration.[5]

-

1580-1450 cm⁻¹: Aromatic C=C ring stretching absorptions.

Protocol: FTIR Analysis (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and label the characteristic peaks corresponding to the expected functional groups.

UV-Vis Spectroscopy: Probing the Conjugated System

Causality: UV-Vis spectroscopy measures electronic transitions within the molecule, primarily the π→π* transitions of the conjugated aromatic system. The position and intensity of the absorption maxima (λ_max) are characteristic of the quinoxalinone chromophore.[8][9]

Expected Absorption Maxima (in Methanol): The extended π-system of the quinoxalinone core is expected to show strong absorptions in the UV region. Typical values for similar systems are:

-

λ_max ~230-250 nm

-

λ_max ~330-350 nm

These absorptions confirm the presence of the overall conjugated heterocyclic structure.

Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0.

-

Blank Correction: Use a cuvette containing only the solvent to record a baseline correction.

-

Spectrum Acquisition: Scan the sample from approximately 200 nm to 600 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion: A Self-Validating Structural Proof

References

- Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o. (n.d.). Google Scholar.

- Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives. (2025). BenchChem.

- Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. (n.d.). PubMed.

- A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. (2025). BenchChem.

- Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. (2025). BenchChem.

- Supporting Information. (n.d.). ScienceOpen.

- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC - PubMed Central.

- Supporting information. (n.d.). The Royal Society of Chemistry.

- Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (n.d.). ScienceDirect.

- CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. (2025/2026). University College Dublin.

- Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines. (2025). BenchChem.

- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.

- Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). PMC.

- Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. (n.d.). Magritek.

- Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. (2013, July 8). YouTube.

- ChemInform Abstract: Preparation of 3-Substituted 6,7-Dimethoxyquinoxalin-2(1H)-ones and Studies of Their Potential as Fluoroionophores. (2025). ResearchGate.

- Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. (2021). ResearchGate.

- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. (2020). Journal of Chemical Technology and Metallurgy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. magritek.com [magritek.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6,7-Dimethylquinoxalin-2(1H)-one: Properties and Applications

Introduction: The Quinoxalinone Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The quinoxalin-2(1H)-one core is a prominent member of this group.[1][2] This heterocyclic system, composed of a fused benzene and pyrazine ring, offers a versatile and synthetically accessible platform for the development of novel therapeutic agents. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[2][3]

This guide provides a comprehensive technical overview of a specific, valuable derivative: 6,7-Dimethylquinoxalin-2(1H)-one . We will delve into its core physical and chemical properties, outline protocols for its characterization and synthesis, and discuss its significance as a key building block for researchers, particularly those in drug development. Understanding these fundamental properties is paramount for its effective utilization in designing next-generation bioactive molecules.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers. This compound is an aromatic heterocyclic compound featuring a bicyclic quinoxalinone core with two methyl groups substituted on the benzene ring at positions 6 and 7.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,7-Dimethylquinoxalin-2(1H)-one: A Core Scaffold for Antimicrobial Drug Discovery

Introduction: The Quinoxalinone Scaffold and Its Emerging Significance

The quinoxalinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with various biological targets. Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Within this versatile chemical class, 6,7-Dimethylquinoxalin-2(1H)-one (CAS No. 28082-82-8) has emerged as a crucial building block, particularly in the development of novel antimicrobial agents. Recent research has highlighted that derivatives of this specific molecule exhibit potent antibacterial and antifungal properties, primarily through the inhibition of the essential bacterial enzyme, DNA gyrase.[3][4]

This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and mechanism of action, and provide detailed, field-proven experimental protocols for its evaluation. The causality behind experimental design is emphasized to provide a self-validating framework for your research endeavors.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is the foundation of all subsequent experimental design, from synthesis and purification to formulation and bioassay development. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 28082-82-8 | [5][6] |

| Molecular Formula | C₁₀H₁₀N₂O | [5][6] |

| Molecular Weight | 174.20 g/mol | [6] |

| IUPAC Name | 6,7-dimethyl-1H-quinoxalin-2-one | - |

| SMILES | O=C1NC2=C(C=C(C)C(C)=C2)N=C1 | [6] |

| Appearance | Solid powder (typical) | - |

| Purity | ≥95% (typical commercial grade) | [5] |

| Storage | Sealed in a dry environment at room temperature | [5][6] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |

Synthesis and Characterization

The synthesis of the quinoxalin-2(1H)-one scaffold is most classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[7] For this compound, the key starting material is 4,5-dimethylbenzene-1,2-diamine.

The choice of the two-carbon electrophile is critical. While glyoxylic acid can be used, its reactivity can be challenging to control. A more reliable and widely adopted laboratory approach involves the use of ethyl 2-chloro-2-oxoacetate or a similar α-keto ester derivative, followed by cyclization. This two-step approach provides better control over the reaction and generally results in higher yields.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative synthesis via the condensation of 4,5-dimethylbenzene-1,2-diamine with ethyl glyoxalate.

Materials:

-

4,5-Dimethylbenzene-1,2-diamine

-

Ethyl glyoxalate (50% solution in toluene)

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of 4,5-dimethylbenzene-1,2-diamine in 100 mL of absolute ethanol. Stir the mixture at room temperature until the diamine is fully dissolved.

-

Addition of Reagent: To the stirring solution, add 11 mmol (1.1 equivalents) of ethyl glyoxalate solution dropwise over 10 minutes. The addition is slightly exothermic.

-

Condensation: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.

-

Scientific Rationale: Heating under reflux provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the quinoxalinone ring. Ethanol is an excellent solvent for both reactants and facilitates the reaction.

-

-

Product Isolation: After the reaction is complete, remove the heating mantle and allow the flask to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize precipitation of the product.

-

Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethanol to remove soluble impurities.

-

Recrystallization: For higher purity, recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture. Dry the final product under vacuum.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and arrangement of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight (m/z = 174.20).

-

Melting Point Analysis: To assess purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O and N-H stretches of the lactam moiety.

Biological Activity and Mechanism of Action

The primary therapeutic potential of this compound derivatives lies in their antimicrobial activity. Studies have shown that functionalizing the C3 position of this core scaffold leads to compounds with significant antibacterial and antifungal efficacy.[3]

Primary Target: Bacterial DNA Gyrase

The most compelling evidence points to bacterial DNA gyrase as the molecular target for this class of compounds.[3][4] DNA gyrase is a type II topoisomerase essential for bacterial survival but absent in higher eukaryotes, making it an excellent target for selective antimicrobial therapy.[8] This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

The proposed mechanism of inhibition involves the compound binding to the DNA-gyrase complex.[9] Unlike quinolone antibiotics which trap the cleavage complex, these quinoxalinone derivatives are thought to interfere with the enzyme's catalytic activity, potentially at the ATP-binding site or by allosterically preventing the conformational changes required for DNA supercoiling. Molecular docking studies have supported this hypothesis, showing favorable binding interactions within the enzyme's active site.[3]

Key Experimental Protocols for Evaluation

To validate the antimicrobial potential of new derivatives based on the this compound scaffold, two core assays are indispensable: the Minimum Inhibitory Concentration (MIC) assay to quantify antibacterial potency, and a direct DNA gyrase inhibition assay to confirm the mechanism of action.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth in vitro, following guidelines similar to those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10]

Materials:

-

Test compound (e.g., a derivative of this compound)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO.

-

Expert Insight: DMSO is a common solvent, but its final concentration in the assay wells should not exceed 1% to avoid solvent-induced toxicity to the bacteria.

-

-

Bacterial Inoculum Preparation: a. From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[10]

-

Serial Dilution in Plate: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate row. b. Add 200 µL of the test compound stock, appropriately diluted in MHB to twice the highest desired starting concentration, to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[10]

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by purified E. coli DNA gyrase. Inhibition is visualized by changes in DNA migration on an agarose gel.[11]

Materials:

-

Purified E. coli DNA gyrase enzyme

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5x DNA Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine)

-

ATP solution (10 mM)

-

Test compound dilutions

-

Stop Buffer/Loading Dye (containing SDS, EDTA, and bromophenol blue)

-

Agarose, Tris-acetate-EDTA (TAE) buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

-

Reaction Setup: On ice, prepare reaction tubes. For a final volume of 30 µL, add components in the following order:

-

Sterile water to volume

-

6 µL of 5x Assay Buffer

-

3 µL of 10 mM ATP

-

~200 ng of relaxed pBR322 DNA

-

3 µL of test compound at various concentrations (or DMSO for the positive control).

-

-

Enzyme Addition: Initiate the reaction by adding a pre-determined optimal amount of DNA gyrase (e.g., 1 Unit) to each tube, except for the negative control (no enzyme). Mix gently.

-

Trustworthiness Check: It is critical to include proper controls: a 'no enzyme' control to show the initial state of the relaxed plasmid, and a 'no compound' (DMSO only) control to show 100% enzyme activity.

-

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.

-

Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel in 1x TAE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.

-

Causality Explained: Supercoiled DNA is more compact than relaxed DNA and therefore migrates faster through the agarose matrix. An effective inhibitor will prevent this conversion, resulting in a band that corresponds to the relaxed DNA marker.

-

-

Visualization and Analysis: Stain the gel with a suitable DNA stain and visualize under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified. The IC₅₀ value (the concentration of compound that inhibits 50% of the enzyme's activity) can then be calculated.

Conclusion and Future Perspectives

This compound is a highly valuable and tractable core scaffold for the development of new chemical entities, particularly in the antimicrobial field. Its straightforward synthesis and proven potential to serve as a platform for potent DNA gyrase inhibitors make it a compelling starting point for drug discovery programs.

Future research should focus on expanding the structure-activity relationship (SAR) around this core. Systematic modification at the N1 and C3 positions, as well as on the dimethyl-substituted benzene ring, could lead to derivatives with enhanced potency, improved pharmacokinetic profiles, and a broader spectrum of activity. Furthermore, exploring the potential of these compounds to overcome existing resistance mechanisms to current antibiotics, such as the quinolones, represents a critical and promising avenue for investigation.

References

-

Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. Journal of Medicinal Chemistry. [Link]

-

Mohamed, T. A., et al. (2023). Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Bioorganic Chemistry. [Link]

-

Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. ResearchGate. [Link]

-

This compound. Lead Sciences. [Link]

-

ChemInform Abstract: Preparation of 3-Substituted 6,7-Dimethoxyquinoxalin-2(1H)-ones and Studies of Their Potential as Fluoroionophores. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. RSC Advances. [Link]

-

Raghunadh, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. SynOpen. [Link]

-

Shen, L. L. (1989). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Biochemistry. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

-

Abdel-Rahman, A. A.-H., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. [Link]

-

Spanu, T., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

-

Shen, L. L., & Pernet, A. G. (1985). Mechanism of quinolone inhibition of DNA gyrase. Proceedings of the National Academy of Sciences. [Link]

-

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

-

Shen, L. L., et al. (1989). Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. Journal of Biological Chemistry. [Link]

-

Hiasa, H., et al. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. [Link]

-

Chen, P., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science. [Link]

-

2(1H)-Quinoxalinone. PubChem. [Link]

-

What are Bacterial DNA gyrase inhibitors and how do they work?. Patsnap Synapse. [Link]

-

E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]

-

6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline. PubChem. [Link]

-

Spanu, T., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

-

Alam, M. S., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. Archiv der Pharmazie. [Link]

-

1,3-dimethylquinoxalin-2(1H)-one. PubChem. [Link]

Sources

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6,7-Dehydroroyleanone - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. 28082-82-8|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 9. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6,7-Dimethylquinoxalin-2(1H)-one: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,7-Dimethylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details a validated synthetic protocol, thorough spectroscopic characterization, and an exploration of its biological activities, with a focus on its potential as an antimicrobial agent. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the quinoxalinone scaffold.

Introduction: The Quinoxalinone Scaffold in Drug Discovery

Quinoxalin-2(1H)-one and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of drug discovery.[1] The inherent structural features of the quinoxalinone core, characterized by a pyrazine-2(1H)-one ring fused to a benzene ring, provide a versatile platform for chemical modification, enabling the modulation of physicochemical and pharmacological properties.[1] This structural versatility has led to the development of a wide array of quinoxalinone-based compounds with diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The continued exploration of this scaffold is driven by the urgent need for new therapeutic agents to combat drug-resistant pathogens and complex diseases.

Synthesis of this compound

The most direct and widely employed method for the synthesis of quinoxalin-2(1H)-ones is the condensation reaction between an appropriately substituted o-phenylenediamine and an α-ketoester.[3] This reaction proceeds via a cyclocondensation mechanism, forming the pyrazinone ring of the quinoxalinone system.

For the synthesis of this compound, the logical precursors are 4,5-dimethyl-1,2-phenylenediamine and an ethyl pyruvate. The reaction is typically carried out in an alcoholic solvent and can be performed with or without a catalyst, although acidic conditions are often employed to facilitate the reaction.

Figure 1: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of analogous quinoxalin-2(1H)-ones.[4]

Materials:

-

4,5-Dimethyl-1,2-phenylenediamine

-

Ethyl pyruvate

-

Absolute Ethanol

-

Hydrochloric acid (optional, catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dimethyl-1,2-phenylenediamine (1.0 eq.) in absolute ethanol.

-

To this solution, add ethyl pyruvate (1.05 eq.). A catalytic amount of concentrated hydrochloric acid may be added to increase the reaction rate.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, as indicated by TLC, allow the reaction mixture to cool to room temperature.

-

The product is expected to precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Self-Validation: The purity of the synthesized compound should be assessed by determining its melting point and by spectroscopic analysis (NMR, IR, and MS), which should be compared with the data provided in the characterization section of this guide.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is essential for its identification and for ensuring its purity before its use in further applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available in searched literature |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR spectral data for this compound are detailed below, based on the analysis of its chemical structure and data from analogous compounds.

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton.

-

Aromatic Protons: Two singlets are expected for the protons at positions 5 and 8 of the quinoxalinone ring. Due to the symmetrical substitution, these protons are in different chemical environments.

-

Methyl Protons: Two singlets are anticipated for the two methyl groups at positions 6 and 7.

-

N-H Proton: A broad singlet is expected for the N-H proton, the chemical shift of which can be concentration and solvent dependent.

-

C-H Proton: A singlet for the proton at position 3.

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are based on the different electronic environments of the carbon atoms.

-

Carbonyl Carbon: A signal in the downfield region (around 160-180 ppm) is characteristic of the carbonyl carbon (C2).

-

Aromatic and Heteroaromatic Carbons: Several signals are expected in the aromatic region (110-150 ppm) for the carbons of the benzene and pyrazinone rings.

-

Methyl Carbons: Two signals in the upfield region (around 15-25 ppm) are expected for the two methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3400 | N-H stretching (amide) |

| 1650-1680 | C=O stretching (amide) |

| 1500-1600 | C=C and C=N stretching (aromatic/heteroaromatic rings) |

| 2850-3000 | C-H stretching (methyl groups) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum should show a molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight (174.20). The fragmentation pattern can provide further structural information.

Figure 2: A plausible mass spectrometry fragmentation pathway for this compound.

Biological Activity and Potential Applications

The quinoxalinone scaffold is a well-established pharmacophore in antimicrobial drug discovery. Several derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains.[2]

Antimicrobial Activity

Derivatives of this compound have demonstrated significant in vitro activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species.[2] The antimicrobial potential of these compounds is often attributed to their ability to inhibit essential bacterial enzymes.

Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism of action for many quinolone and quinoxalinone-based antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[2] DNA gyrase is a crucial enzyme responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By inhibiting this enzyme, quinoxalinone derivatives can disrupt these vital cellular processes, leading to bacterial cell death. The binding of these inhibitors to the DNA-gyrase complex stabilizes it in a cleaved state, preventing the re-ligation of the DNA strands and causing lethal double-stranded breaks.

Figure 3: Simplified schematic of the mechanism of action of quinoxalinone derivatives as DNA gyrase inhibitors.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthetic route and significant potential for derivatization in the pursuit of novel therapeutic agents. Its core structure is a proven pharmacophore for antimicrobial activity, primarily through the inhibition of bacterial DNA gyrase. This technical guide provides a foundational understanding of its synthesis, characterization, and biological relevance, serving as a practical resource for researchers in medicinal chemistry and drug development. Further investigation into the structure-activity relationships of its derivatives is warranted to develop more potent and selective drug candidates.

References

-

A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. Available at: [Link]

-

Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. PubMed. Available at: [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central. Available at: [Link]

-

ChemInform Abstract: Preparation of 3-Substituted 6,7-Dimethoxyquinoxalin-2(1H)-ones and Studies of Their Potential as Fluoroionophores. ResearchGate. Available at: [Link]

-

Quinoxalinone as a Privileged Platform in Drug Development. PubMed. Available at: [Link]

-

A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link]

-

One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkat USA. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Alasmarya Islamic University. Available at: [Link]

-

Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. ResearchGate. Available at: [Link]

-

Synthesis of quinoxalinones. Organic Chemistry Portal. Available at: [Link]

-

SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID. Available at: [Link]

-

Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. Available at: [Link]

-

Synthesis of 3-methylquinoxaline-2(1H)-one. Longdom Publishing. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

An In-Depth Technical Guide to 6,7-Dimethylquinoxalin-2(1H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethylquinoxalin-2(1H)-one is a heterocyclic organic compound that has garnered interest in medicinal chemistry and materials science. Its quinoxalinone core structure is a recognized pharmacophore, appearing in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and emerging applications, with a focus on its potential in drug discovery.

Core Molecular Attributes

The fundamental properties of this compound are summarized below, providing a foundational understanding of this molecule.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O | [1][2][3] |

| Molecular Weight | 174.2 g/mol | [2][3][4] |

| CAS Number | 28082-82-8 | [1][2] |

| IUPAC Name | 6,7-dimethyl-1H-quinoxalin-2-one | [4] |

| Synonyms | 2-Hydroxy-6,7-dimethylquinoxaline, 6,7-Dimethyl-2(1H)-quinoxalinone, 6,7-diMethylquinoxalin-2-ol | [2][4] |

digraph "6_7_Dimethylquinoxalin_2_1H_one" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; a[label=""]; b[label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i[label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p[label=""]; q[label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""];a -- b[style=solid, color="#202124"]; b -- c [style=solid, color="#202124"]; c -- d [style=solid, color="#202124"]; d -- e [style=solid, color="#202124"]; e -- f [style=solid, color="#202124"]; f -- a[style=solid, color="#202124"]; c -- g [style=solid, color="#202124"]; g -- h [style=solid, color="#202124"]; h -- i[style=solid, color="#202124"]; i -- d [style=solid, color="#202124"]; g -- j [style=double, color="#202124"]; h -- k [style=solid, color="#202124"]; i -- l [style=solid, color="#202124"]; a -- m [style=double, color="#202124"]; f -- n [style=solid, color="#202124"]; j -- o [style=solid, color="#202124"]; k -- p[style=solid, color="#202124"]; l -- q[style=solid, color="#202124"]; m -- r [style=solid, color="#202124"]; n -- s [style=solid, color="#202124"]; r -- t [style=solid, color="#202124"]; s -- u [style=solid, color="#202124"]; t -- v [style=solid, color="#202124"]; u -- w [style=solid, color="#202124"]; v -- w [style=solid, color="#202124"]; w -- x [style=solid, color="#202124"];

a[pos="1.5,1.5!", label="N"]; b[pos="2.5,1.5!", label=""]; c [pos="3,2.5!", label=""]; d [pos="2.5,3.5!", label=""]; e [pos="1.5,3.5!", label=""]; f [pos="1,2.5!", label="N"]; g [pos="4,2.5!", label=""]; h [pos="4.5,3.5!", label=""]; i[pos="3.5,4.5!", label=""]; j [pos="4.5,1.5!", label="O"]; k [pos="5.5,3.5!", label="CH₃"]; l [pos="3.5,5.5!", label="CH₃"]; m [pos="0.5,1.5!", label="H"]; n [pos="0,2.5!", label=""]; o [pos="5,1!", label=""]; p[pos="6,3!", label=""]; q[pos="4,6!", label=""]; r [pos="0,1!", label=""]; s [pos="-0.5,3!", label=""]; t [pos="-0.5,0.5!", label=""]; u [pos="-1,3.5!", label=""]; v [pos="-1,0!", label=""]; w [pos="-1.5,1.75!", label=""]; x [pos="-2,1.75!", label=""]; }

Caption: Chemical structure of this compound.

Synthesis and Characterization

A common synthetic route to 6,7-disubstituted-1H-quinoxalin-2-ones involves a multi-step process.[5] This typically begins with a substituted phenylamine that undergoes acylation, nitration, reduction, intramolecular alkylation, and finally, oxidation to yield the desired quinoxalinone.[5] Another established method is the oxidation of the corresponding 3,4-dihydro-1H-quinoxalin-2-ones.[5]

Characterization of the synthesized compound is crucial for confirming its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the types and connectivity of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) groups.

Applications in Drug Development

The quinoxaline scaffold is a key feature in a variety of therapeutic agents, and this compound is a valuable intermediate for the synthesis of novel drug candidates.

Antimicrobial Activity

Recent research has highlighted the potential of this compound derivatives as antimicrobial agents.[6][7] A study published in Bioorganic Chemistry detailed the design and synthesis of new derivatives that exhibited significant in vitro antimicrobial activity against several bacterial and fungal strains.[6][7]

Mechanism of Action: DNA Gyrase Inhibition

The antimicrobial effects of these derivatives have been linked to the inhibition of DNA gyrase, a crucial bacterial enzyme involved in DNA replication, transcription, and repair.[6][7] By targeting this enzyme, the compounds can effectively halt bacterial proliferation. Molecular docking studies have further supported the interaction of these compounds with the DNA gyrase binding site, corroborating the in vitro inhibitory activities.[6]

The workflow for identifying and validating these antimicrobial agents is outlined below:

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [myskinrecipes.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Quinoxalinone Derivatives

Introduction: The Privileged Quinoxalinone Core

Within the vast and intricate landscape of heterocyclic chemistry, the quinoxalinone scaffold holds a position of particular distinction. Characterized by a benzene ring fused to a pyrazin-2(1H)-one ring, this deceptively simple bicyclic system has proven to be a remarkably versatile and fruitful starting point for the discovery and development of a wide array of biologically active compounds. Its unique electronic and structural features allow for diverse substitutions, leading to a rich tapestry of derivatives that have demonstrated therapeutic potential across a spectrum of diseases, from infectious agents to cancer and neurological disorders. This in-depth technical guide will navigate the historical journey of quinoxalinone derivatives, from their initial discovery to the sophisticated synthetic strategies and biological investigations that continue to shape their evolution as a privileged platform in modern drug discovery. We will delve into the foundational synthetic methodologies, explore the intricate relationships between structure and activity, and examine the journey of these compounds from the laboratory to clinical investigation, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this enduring and impactful chemical scaffold.

A Historical Odyssey: The Dawn of Quinoxalinone Chemistry

The story of quinoxalinone derivatives begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The foundational synthesis of the broader quinoxaline class is credited to the independent work of Körner and Hinsberg in 1884.[1][2] Their pioneering efforts involved the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, a reaction that would become a cornerstone of quinoxaline synthesis for over a century.[1][2] This classical approach, now known as the Hinsberg-Körner reaction, laid the groundwork for the eventual synthesis and exploration of the quinoxalinone subclass.

The initial forays into quinoxalinone chemistry were largely academic, driven by a desire to understand the fundamental reactivity and properties of this novel heterocyclic system. It was not until the mid-20th century that the significant biological potential of these compounds began to be unveiled, sparking a surge of interest from the medicinal chemistry community that continues to this day.

Pillars of Synthesis: From Classical Reactions to Modern Innovations

The synthetic accessibility of the quinoxalinone core has been a major driver of its enduring appeal. Over the decades, the synthetic chemist's toolbox for constructing this scaffold has expanded from classical condensation reactions to a host of more sophisticated and efficient methodologies.

The Hinsberg Synthesis: A Timeless Condensation

The Hinsberg reaction remains a fundamental and widely utilized method for the preparation of quinoxalinone derivatives. In its essence, the reaction involves the condensation of an o-phenylenediamine with an α-keto acid or its ester. The elegance of this reaction lies in its simplicity and the ready availability of the starting materials.

Causality Behind Experimental Choices: The choice of an α-keto acid or ester as the dicarbonyl component is crucial as it directly installs the ketone functionality at the 2-position of the quinoxaline ring, thus forming the quinoxalinone core. The acidic or basic conditions often employed are to facilitate the initial nucleophilic attack of the diamine onto the carbonyl group and the subsequent cyclization and dehydration steps. The use of a dehydrating agent or azeotropic removal of water can be employed to drive the reaction to completion.

Experimental Protocol: Synthesis of 3-Phenylquinoxalin-2(1H)-one

This protocol provides a representative example of the Hinsberg synthesis.

Materials:

-

o-Phenylenediamine

-

Ethyl benzoylacetate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

A solution of o-phenylenediamine (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Ethyl benzoylacetate (1 equivalent) is added to the solution.

-

A catalytic amount of glacial acetic acid is added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials.

-

The solid is then recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield pure 3-phenylquinoxalin-2(1H)-one.

Self-Validation: The purity of the final product can be confirmed by its melting point, and its structure can be unequivocally determined by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: General workflow for the Hinsberg synthesis of 3-phenylquinoxalin-2(1H)-one.

The Beirut Reaction: A Gateway to Quinoxaline-1,4-dioxides

A significant advancement in quinoxaline chemistry was the development of the Beirut reaction by Haddadin and Issidorides in 1965.[3] This powerful reaction provides a direct route to quinoxaline-1,4-dioxides through the condensation of a benzofuroxan with an enamine or an active methylene compound.[3][4] The resulting N-oxide functionalities impart unique electronic properties and have been shown to be crucial for the biological activity of many quinoxaline derivatives, particularly as hypoxia-selective agents.[5]

Causality Behind Experimental Choices: The use of benzofuroxan as a starting material is the defining feature of the Beirut reaction. Benzofuroxan acts as a synthetic equivalent of an o-dinitrosobenzene, which readily undergoes a [4+2] cycloaddition-type reaction with the electron-rich enamine or enolate derived from the active methylene compound. The basic conditions are necessary to generate the nucleophilic enolate from the active methylene compound.

Experimental Protocol: Synthesis of Ethyl 2-methyl-3-phenylquinoxaline-1,4-dioxide-2-carboxylate

This protocol illustrates the Beirut reaction using an active methylene compound.

Materials:

Procedure:

-

Equimolar amounts of benzofuroxan and ethyl benzoylacetate are dissolved in DMF in a suitable flask.[10]

-

The solution is cooled in an ice bath.

-

Triethylamine or potassium hydroxide (1.5 equivalents) is added dropwise to the cooled solution with stirring.[10] A dark-colored reaction mixture is typically observed.

-